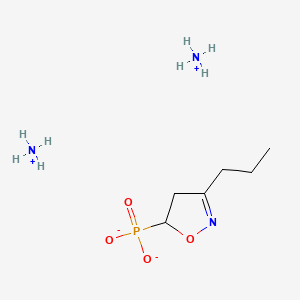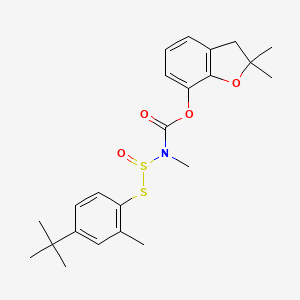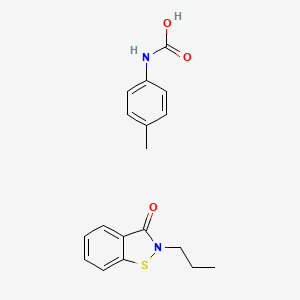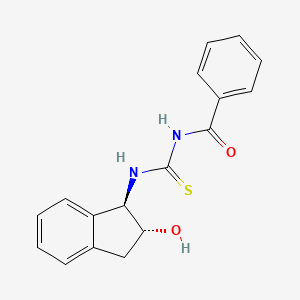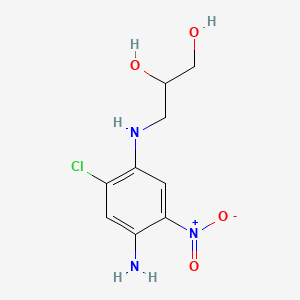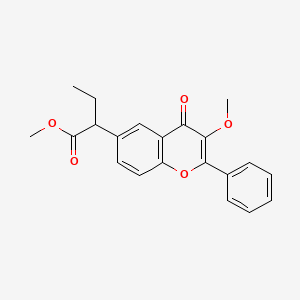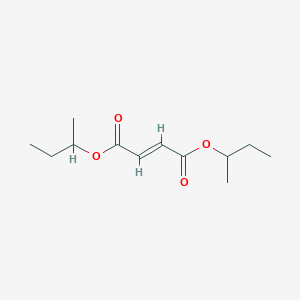
DI-Sec-butyl fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-Sec-butyl fumarate is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid and sec-butyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
DI-Sec-butyl fumarate can be synthesized through the esterification of fumaric acid with sec-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
DI-Sec-butyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
DI-Sec-butyl fumarate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of DI-Sec-butyl fumarate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. These interactions can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl fumarate
- Diethyl fumarate
- Diisobutyl fumarate
Uniqueness
DI-Sec-butyl fumarate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to other fumarate esters, this compound may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
2210-32-4 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dibutan-2-yl (E)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7+ |
InChI Key |
MWJNGKOBSUBRNM-BQYQJAHWSA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C(=O)OC(C)CC |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


